molecular formula C28H54O12 B1584963 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate CAS No. 55840-13-6

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate

Cat. No. B1584963
CAS RN: 55840-13-6
M. Wt: 582.7 g/mol
InChI Key: HFJHNGKIVAKCIW-UHFFFAOYSA-N
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Description

This compound, also known as glyceryl stearate citrate, is an emulsifier that can also act as an emollient and help improve overall skin condition . It’s a derivative of 1,2,3-Propanetricarboxylic acid, which is also known as tricarballylic acid, carballylic acid, and β-carboxyglutaric acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that esters of propane-1,2,3-tricarboxylic acid are found in natural products and can be synthesized from fumaric acid .


Molecular Structure Analysis

The molecular formula of this compound is C24H44O7 . The IUPAC Standard InChI is InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3 .

Scientific Research Applications

Synthetic Lubricant and Biodegradable Oils

Research has explored the use of citric acid (2-hydroxy-1,2,3 propane tricarboxylic acid) for the production of synthetic ester oils. These oils demonstrate promising tribological properties and potential biodegradability. The inclusion of aromatic functions in the structure of these triesters, derived from citric acid, introduces interesting features and ecological benefits, making them suitable for various industrial applications, including as lubricants (Mirci et al., 2001).

Automotive Gear Lubricants

Another study focused on synthesizing complex esters using polyols like 1,2,3-propanetriol for automotive gear lubricants. These esters, characterized by their compatibility with extreme pressure additives and biodegradability, could revolutionize the automotive lubricant industry (Nagendramma & Kaul, 2008).

Sunscreen Synthesis

In the field of dermatology, glyceryl esters of p-methoxycinnamic acid, including compounds with 1,2,3-propanetriol, have been synthesized for sunscreen applications. These esters exhibit similar ultraviolet absorption properties as commercial sunscreens and demonstrate potential for longer skin retention, offering enhanced protection against solar radiation (de Freitas et al., 2005).

Environmental and Polymer Applications

The compound's ecological characteristics are not limited to lubricants and personal care products. Citric acid, a component of the compound, has been studied for its potential in environmental applications like enhanced metal-binding properties in modified soybean and corn protein products (Sessa & Wing, 1998). Furthermore, its use in synthesizing polyurethane-polyisocyanurate foams highlights its versatility in polymer engineering (Liszkowska et al., 2015).

properties

IUPAC Name

3-(carboxymethyl)-3-hydroxypentanedioic acid;octadecanoic acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C7H10O7.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4(9)1-7(14,2-5(10)11)3-6(12)13;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHNGKIVAKCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(=O)O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate

CAS RN

55840-13-6
Record name Glyceryl stearate citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055840136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
Reactant of Route 6
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate

Citations

For This Compound
1
Citations
PB Poulsen, M Strandesen - 2011 - mst.dk
5.3. 1 Product name 32 5.3. 2 Importers/producers 32 5.3. 3 How are the products procured? 32 5.3. 4 Product type 32 5.3. 5 Marketing category 33 5.3. 6 Marketing statement on the …
Number of citations: 2 www2.mst.dk

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